6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine
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Overview
Description
6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry This compound is characterized by its imidazo[1,2-b]pyridazine core, which is known for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine typically involves multi-step reactions. One common method includes the condensation of 3-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized with 2-chloropyridazine under basic conditions to yield the desired imidazo[1,2-b]pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the imidazo[1,2-b]pyridazine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting specific enzymes and pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit the enzymatic activity of TAK1 kinase, which plays a crucial role in cell growth, differentiation, and apoptosis. This inhibition is achieved through binding to the active site of the enzyme, thereby preventing its phosphorylation and subsequent activation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar core structure but different substituents, leading to varied biological activities.
Uniqueness
This compound stands out due to its potent inhibitory activity against TAK1 kinase at nanomolar concentrations. This makes it a promising candidate for further development as a therapeutic agent .
Properties
IUPAC Name |
6-(3-methoxyphenyl)imidazo[1,2-b]pyridazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-10-4-2-3-9(7-10)11-5-6-13-15-12(14)8-17(13)16-11/h2-8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJKHANAHRZJKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C=C(N=C3C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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